(2,4,6-trimethylpyridin-3-yl)boronic Acid
Description
Properties
IUPAC Name |
(2,4,6-trimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJWTLUYBSLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376731 | |
| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-17-8 | |
| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4,6 Trimethylpyridin 3 Yl Boronic Acid and Substituted Pyridylboronic Acids
Organometallic Approaches: Grignard and Organolithium Reagents
The most established methods for preparing pyridylboronic acids involve the formation of a pyridyl-metal intermediate, which is then trapped with a boron electrophile, typically a trialkyl borate (B1201080). arkat-usa.orgnih.gov These reactions are fundamental in organometallic chemistry and remain reliable for large-scale preparations. arkat-usa.org
Direct Borylation via Halogen-Metal Exchange with Organolithium Compounds
Halogen-metal exchange is a primary and cost-effective method for generating organolithium species from the corresponding halopyridines. arkat-usa.orgwikipedia.org This reaction typically employs an organolithium reagent, such as n-butyllithium (n-BuLi), to swap a halogen atom (usually bromine or iodine) on the pyridine (B92270) ring with a lithium atom. orgsyn.orgresearchgate.net The resulting lithiated pyridine is a potent nucleophile that readily reacts with an electrophilic borate ester, like triisopropyl borate, to form a boronate complex. Subsequent acidic workup hydrolyzes the complex to yield the desired pyridylboronic acid. orgsyn.org
A significant improvement to this protocol is the "in situ quench" method. orgsyn.orgresearchgate.net In this procedure, n-butyllithium is added to a mixture of the halopyridine and the borate ester. This approach is successful because the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester. The highly reactive 3-lithiopyridine intermediate is thus generated in the presence of the borate ester and reacts immediately, which minimizes side reactions. orgsyn.org This improved procedure allows the reaction to be conducted at higher temperatures (e.g., -40 °C, or even 0 °C) compared to traditional protocols that require temperatures as low as -78 °C, while still achieving excellent yields of 80-95%. orgsyn.org
Table 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Lithium Exchange
| Precursor | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Bromopyridine | 1) n-BuLi, 2) Triisopropyl borate | THF/Toluene, -40 °C | 90-95% | orgsyn.org |
| 3-Bromopyridine | 1) n-BuLi, 2) Triisopropyl borate | THF/Toluene, 0 °C | 80% | orgsyn.org |
| 2,5-Dibromopyridine | 1) n-BuLi, 2) Triisopropyl borate | THF, -78 °C | Moderate | dur.ac.uk |
Magnesium Insertion and Subsequent Borylation with Borate Esters
An alternative organometallic route involves the use of Grignard reagents, which are organomagnesium compounds. wikipedia.orgsigmaaldrich.com These are typically prepared through the direct insertion of magnesium metal into a carbon-halogen bond of a halopyridine. researchgate.netstrath.ac.uk The process often requires activation of the magnesium surface, for which agents like iodine or 1,2-dibromoethane (B42909) are commonly used. wikipedia.org The resulting pyridylmagnesium halide (a Grignard reagent) is then reacted with a borate ester to produce the boronic acid or ester after workup. orgsyn.orgresearchgate.net
This magnesium-halogen exchange is a versatile technique that tolerates a range of functional groups. researchgate.net For instance, pyridylmagnesium chlorides can be generated from bromopyridines and subsequently reacted with borate esters like diethylmethoxyborane (B30974) to yield pyridylboranes. researchgate.net The use of LiCl as an additive can facilitate the magnesium insertion, especially for more challenging substrates. nih.gov
Table 2: Grignard-Based Synthesis of Pyridylboranes
| Precursor | Reagents | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| 3-Bromopyridine | iPrMgCl, then Diethylmethoxyborane | 3-Pyridylmagnesium chloride | Diethyl-3-pyridylborane | researchgate.net |
| 2-Bromopyridine | Cyclohexylmagnesium chloride, then Triisopropyl borate | 2-Pyridylmagnesium bromide | 2-Pyridylboronic acid diisopropyl ester | google.com |
| Aryl Halides | Mg⁰, then Pinacolborane | Arylmagnesium halide | Arylpinacolboronate ester | google.com |
Transition Metal-Catalyzed Borylation Reactions
In recent years, transition metal catalysis has emerged as a powerful and elegant method for synthesizing boronic acids and esters, offering high efficiency and functional group compatibility. thieme-connect.denih.gov Palladium and iridium are the most prominent metals used for these transformations. arkat-usa.org
Utilizing Bis(pinacolato)diboron (B136004) in Palladium-Catalyzed Processes
The palladium-catalyzed cross-coupling of halopyridines or their triflate analogs with a diboron (B99234) reagent is a cornerstone of modern borylation chemistry. The most commonly used diboron reagent is bis(pinacolato)diboron (B₂pin₂). This reaction, often referred to as Miyaura borylation, involves the oxidative addition of the palladium(0) catalyst to the pyridine-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the pyridyl boronate ester. organic-chemistry.orgresearchgate.net
This method is highly valued for its mild reaction conditions and broad substrate scope, tolerating a wide array of functional groups that might be incompatible with organolithium or Grignard reagents. organic-chemistry.orgnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The resulting pinacol (B44631) esters are stable, easily purified, and serve as versatile building blocks in subsequent reactions like the Suzuki-Miyaura coupling. orgsyn.orgorganic-chemistry.org
Table 3: Palladium-Catalyzed Borylation of Alkenyl and Aryl Halides with B₂pin₂
| Substrate | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1-Alkenyl Halides/Triflates | PdCl₂(PPh₃)₂-2Ph₃P | KOPh | Toluene | High | organic-chemistry.org |
| Primary Alkyl Bromides | Pd Catalyst | Not specified | Not specified | Good | nih.gov |
| Aryl Halides | Pd(0)/C, PPh₃ | Na₂CO₃ | DME/Water | Good | sumitomo-chem.co.jp |
Synthesis of Functionalized Pyridylboronic Acid Derivatives
A key advantage of transition metal-catalyzed borylation is the ability to synthesize highly functionalized pyridylboronic acids. thieme-connect.de The mild conditions of palladium-catalyzed reactions allow for the presence of sensitive groups such as esters, ketones, and nitriles on the pyridine ring. organic-chemistry.orgnih.gov
Furthermore, iridium-catalyzed C-H borylation has become a powerful tool for direct functionalization without the need for a pre-installed halogen. thieme-connect.dejst.go.jp This method offers high atom economy by directly converting a C-H bond to a C-B bond. thieme-connect.de While the borylation of pyridines can be challenging due to coordination of the basic nitrogen to the iridium catalyst, which can inhibit its activity, strategies have been developed to overcome this. nih.govrsc.org These include the use of ortho-substituted pyridines to sterically hinder this coordination or the application of bifunctional catalysts. thieme-connect.dersc.org These advanced methods provide access to functionalized pyridylboronic acid derivatives with excellent regioselectivity. thieme-connect.denih.gov
Advanced Synthetic Strategies for Pyridylboronic Acid Derivatives
Beyond the foundational organometallic and palladium-catalyzed methods, more advanced strategies continue to be developed. Iridium-catalyzed C-H activation stands out as a particularly innovative approach, enabling the borylation of pyridines at positions that are difficult to access through other means. thieme-connect.dersc.org The regioselectivity of these reactions can often be controlled by the choice of ligand and catalyst system, allowing for selective borylation at the para-, meta-, or ortho-positions relative to existing substituents or the ring nitrogen. thieme-connect.de This strategy is highly valued for its step- and atom-economy, avoiding the need for halogenated precursors. thieme-connect.de
Another novel strategy involves the [4+2] cycloaddition of alkynylboronates with suitable dienes to construct the substituted pyridine ring and install the boronic ester group in a single, highly convergent process. arkat-usa.org This method allows for the creation of a diverse range of functionalized pyridylboronic esters with varying substitution patterns. arkat-usa.org These cutting-edge techniques expand the synthetic chemist's arsenal, enabling the efficient and selective preparation of complex pyridylboronic acid derivatives for applications in medicinal chemistry and materials science.
Electrophilic Aromatic Substitution for Directed Boron Incorporation
The synthesis of pyridylboronic acids, including (2,4,6-trimethylpyridin-3-yl)boronic acid, can be achieved through various methods, with electrophilic aromatic substitution (EAS) representing a direct approach for C-H borylation. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. This deactivation makes electrophilic substitutions on pyridine more challenging, often requiring harsh reaction conditions. The substitution typically occurs at the C-3 (meta) position, as the intermediates formed by attack at the C-2 (ortho) or C-4 (para) positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.
However, the reactivity and regioselectivity of the pyridine nucleus can be modulated by the presence of substituents. Electron-donating groups, such as the three methyl groups in 2,4,6-trimethylpyridine (B116444) (collidine), increase the electron density of the ring, thereby activating it for electrophilic substitution. This activation makes the C-H borylation of the substituted ring more feasible than on the parent pyridine. For 2,4,6-trimethylpyridine, the only available positions for substitution are C-3 and C-5, which are equivalent.
Electrophilic borylation reactions often employ strong boron electrophiles like boron tribromide (BBr₃). researchgate.net These reactions can proceed via a direct electrophilic attack of the borane (B79455) on the aromatic ring. researchgate.net In some cases, the presence of a bulky, non-nucleophilic base is used to scavenge the proton byproduct, driving the reaction forward. researchgate.net The proposed mechanism involves the formation of a sigma complex, followed by deprotonation to restore aromaticity and yield the borylated pyridine. The choice of borylating agent and reaction conditions is crucial to overcome the inherent low reactivity of the pyridine ring and to achieve selective borylation. researchgate.netrsc.org
Stereoselective Synthetic Pathways Utilizing Boronic Acids
Pyridylboronic acids are not only synthetic targets but also versatile reagents in stereoselective synthesis, enabling the creation of complex chiral molecules. acs.org A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com In the context of pyridylboronic acids, this can be achieved by reacting them with other molecules under the control of a chiral catalyst or by using a boronic acid that is itself chiral.
One prominent strategy involves the rhodium-catalyzed asymmetric conjugate addition of aryl- and pyridylboronic acids to electrophiles. acs.org In these reactions, a chiral ligand coordinated to the rhodium center controls the facial selectivity of the addition, leading to the formation of a product with high enantiomeric excess. This method allows for the construction of chiral piperidines and other nitrogen-containing heterocycles from simple pyridine precursors. acs.org
Another powerful approach is the stereospecific coupling of chiral boronic esters with N-heterocycles. acs.org In this methodology, a secondary boronic ester with a defined stereocenter is reacted with a lithiated heterocycle. The reaction proceeds through the formation of a boronate complex, which then undergoes a 1,2-migration with complete inversion of configuration at the carbon atom bearing the boron group. This process transfers the stereochemical information from the boronic ester to the final product with high fidelity, allowing for the synthesis of enantiomerically pure N-heterocyclic compounds. acs.org These pathways highlight the utility of pyridylboronic acids and their derivatives as key building blocks for accessing chiral molecules that are important in medicinal chemistry and materials science.
Purification and Isolation Challenges in Pyridylboronic Acid Synthesis
The purification and isolation of pyridylboronic acids are frequently complicated by several factors related to their chemical stability and physical properties. researchgate.net A primary challenge is the inherent instability of many boronic acids, particularly those where the boron group is adjacent to the pyridine nitrogen (2-pyridylboronic acids). nih.gov These compounds are highly susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, such as water or acidic conditions, to regenerate the parent heterocycle. nih.gov This decomposition can occur during aqueous workups, chromatographic purification, or even upon storage. nih.gov
Standard silica (B1680970) gel chromatography, a cornerstone of purification in organic synthesis, often proves problematic for boronic acids. chemicalforums.com The acidic nature of silica gel can catalyze the decomposition of sensitive boronic acids. chemicalforums.com Furthermore, the high polarity of the boronic acid functional group can lead to strong adsorption on the silica surface, resulting in poor separation, streaking of the product on the TLC plate, and low recovery yields. reddit.comresearchgate.net
To address these issues, several specialized strategies have been developed. A common approach is the in-situ conversion of the crude boronic acid into a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. chemicalforums.comgoogle.com MIDA boronates are particularly noteworthy for their exceptional stability; they are often crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography, yet can release the active boronic acid under specific, mild conditions. nih.govgoogle.com Other methods include recrystallization from suitable solvents, derivatization to form crystalline salts or adducts, or employing alternative purification techniques like reversed-phase chromatography or specialized extractions. reddit.comresearchgate.netgoogle.com
The table below summarizes the key challenges and corresponding solutions in the purification of pyridylboronic acids.
| Challenge | Description | Common Solutions |
|---|---|---|
| Protodeboronation | Cleavage of the C-B bond by proton sources (e.g., water, acid), leading to loss of product. nih.govnih.gov | - Use of anhydrous conditions.
|
| Decomposition on Silica Gel | The acidic surface of silica gel can catalyze the degradation of the boronic acid. chemicalforums.com | - Avoidance of silica gel chromatography.
|
| High Polarity | Leads to poor elution and streaking in normal-phase chromatography, resulting in impure fractions and low yields. reddit.com | - Use of polar eluent systems (e.g., containing methanol). researchgate.net |
| Boroxine Formation | Boronic acids can reversibly dehydrate to form cyclic trimers (boroxines), leading to complex mixtures that are difficult to purify and characterize. | - Derivatization to esters (e.g., pinacolates) to prevent anhydride (B1165640) formation.
|
| Amphoteric Nature | Pyridylboronic acids contain a basic pyridine nitrogen and an acidic boronic acid group, which can lead to zwitterion formation and complex behavior during extraction and chromatography. chemicalforums.com | - pH-controlled extractions.
|
Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trimethylpyridin 3 Yl Boronic Acid Analogues
Cross-Coupling Reactions
(2,4,6-Trimethylpyridin-3-yl)boronic acid and related pyridylboronic acids are valuable reagents in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, widely used for synthesizing biaryl and heteroaryl compounds. researchgate.netaudreyli.com
Mechanistic Studies of the Suzuki-Miyaura Cross-Coupling with Pyridylboronic Acids
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound, such as a pyridylboronic acid, and an organohalide. wikipedia.org The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The process begins with the oxidative addition of an aryl or heteroaryl halide to a palladium(0) complex, forming a palladium(II) species. libretexts.org For the subsequent transmetalation step to occur, the boronic acid must be activated by a base. organic-chemistry.org This activation increases the polarization of the organic group on the boron atom, facilitating its transfer to the palladium(II) complex. organic-chemistry.org The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
The choice of base and solvent can significantly influence the reaction's outcome, especially when dealing with sterically hindered reactants like this compound. For instance, strong bases such as barium hydroxide (B78521) or sodium hydroxide can accelerate the reaction rate for sterically demanding arylboronic acids. However, a challenge with pyridylboronic acids is their potential for accelerated hydrolytic B-C bond cleavage under basic aqueous conditions. researchgate.net The use of anhydrous conditions and specific bases like potassium trimethylsilanolate (TMSOK) can mitigate this issue. nih.gov
Table 1: Effect of Base on Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids
| Base | Relative Effectiveness |
|---|---|
| Ba(OH)₂ | Most Effective |
| NaOH | --- |
| K₃PO₄ | --- |
| Na₂CO₃ | --- |
| NaHCO₃ | Least Effective |
This table illustrates the general trend of base strength on the reaction rate for sterically hindered arylboronic acids.
Other Transition Metal-Catalyzed Coupling Pathways (e.g., Nickel, Rhodium, Copper)
While palladium is the most common catalyst for Suzuki-Miyaura couplings, other transition metals like nickel, rhodium, and copper also catalyze important coupling reactions involving pyridylboronic acids.
Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative, particularly for the coupling of less reactive electrophiles such as aryl chlorides. libretexts.org They can also be effective in promoting couplings of alkylboronic acids. researchgate.net
Rhodium Catalysis: Rhodium catalysts have been employed in reactions such as the transnitrilation of aryl boronic acids, providing a novel method for the synthesis of aryl nitriles. nih.gov
Copper Catalysis: Copper-catalyzed reactions, such as the Chan-Lam coupling, enable the formation of carbon-heteroatom bonds. For example, the reaction of arylboronic acids with amines or alcohols yields aryl amines or ethers, respectively. wikipedia.org Copper(II) acetate (B1210297) is a common catalyst for these transformations. nih.gov Copper catalysis is also effective in converting arylboronic acids into aryl azides. nih.gov
Carbofunctionalization and Hydroarylation Reactions
Pyridylboronic acids are also utilized in reactions that introduce new functional groups onto unsaturated carbon frameworks, such as alkenes and alkynes.
Mechanistic Insights into Alkene and Alkynamide Functionalization
The functionalization of alkenes and alkynes with pyridylboronic acids can proceed through various transition-metal-catalyzed pathways. For instance, the hydroarylation of alkenes can be achieved using a photoredox catalytic system. In this process, selective single-electron reduction of a halopyridine generates a pyridyl radical, which then undergoes an anti-Markovnikov addition to the alkene. nih.gov
In the case of alkynamide functionalization, rhodium catalysts have been shown to be effective. A proposed mechanism for the rhodium-catalyzed pyridylation of alkynamides involves the transmetalation of the pyridylboronic acid to the rhodium center, followed by insertion of the alkyne and subsequent protodemetalation to afford the functionalized enamide product. acs.org
Petasis and Chan-Lam-Evans Reactions Involving Pyridylboronic Acid Scaffolds
Pyridylboronic acids are key components in multicomponent reactions like the Petasis and Chan-Lam-Evans reactions.
The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.org When pyridylboronic acids are used, this reaction provides access to amines adjacent to a pyridine (B92270) ring. lookchem.com The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which then reacts with the boronic acid. The presence of a nearby hydroxyl group on the aldehyde can facilitate the reaction by activating the boronic acid through the formation of a boronate intermediate. researchgate.net
The Chan-Lam-Evans reaction is a copper-catalyzed cross-coupling of an arylboronic acid with an N-H or O-H bond. wikipedia.org This reaction is a powerful tool for constructing aryl-nitrogen and aryl-oxygen bonds. nih.gov The mechanism is thought to involve the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to form the final product. wikipedia.org This reaction is tolerant of a wide range of functional groups. nih.gov
Boronate Ester Formation and Reactivity Studies
Boronic acids, including pyridylboronic acids, can be converted into boronate esters through reaction with diols, such as pinacol (B44631). wiley-vch.de These esters are often more stable and easier to handle than the corresponding boronic acids. researchgate.net
The formation of boronate esters involves the reversible formation of a tetrahedral boronate complex. wikipedia.org The stability and reactivity of these esters can be influenced by the electronic properties of the substituents on the pyridine ring. For example, electron-withdrawing groups can lower the pKa of the boronic acid, facilitating the formation of the boronate ester. nih.gov
Boronate esters are versatile intermediates in their own right and can participate in many of the same cross-coupling reactions as boronic acids. nih.govnih.gov In some cases, using a boronate ester instead of a boronic acid can lead to improved reaction outcomes, particularly in anhydrous Suzuki-Miyaura couplings. nih.gov The conversion of boronic acids to boronate esters can be achieved under various conditions, including using Grignard reagents in some synthetic routes. google.com
Table 2: Common Diols for Boronate Ester Formation
| Diol | Resulting Boronate Ester Ring Size |
|---|---|
| Pinacol | 5-membered (dioxaborolane) |
| Neopentyl glycol | 6-membered (dioxaborinane) |
| Ethylene (B1197577) glycol | 5-membered (dioxaborolane) |
This table lists common diols used to convert boronic acids to cyclic boronate esters. wiley-vch.dewikipedia.org
Applications in Medicinal and Biological Chemistry
Design and Synthesis of Bioactive Compounds
The introduction of a boronic acid group to a heterocyclic scaffold like pyridine (B92270) can significantly modify its physicochemical and pharmacokinetic properties, often enhancing biological activity. nih.gov While direct studies on (2,4,6-trimethylpyridin-3-yl)boronic acid are not prevalent in the literature, research on related pyridine and boronic acid derivatives provides a foundation for its potential applications.
Boronic acids have demonstrated a wide spectrum of biological activities. researchgate.net Pyridine derivatives, in particular, are a well-established class of compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. arabjchem.orgresearchgate.netmdpi.comnih.gov
Research into substituted pyridine-3-boronic acids has identified their potential as antimicrobial agents. For instance, certain derivatives have been shown to act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that can restore the efficacy of existing antibiotics like ciprofloxacin (B1669076). nih.govresearchgate.net While these studies did not include the 2,4,6-trimethyl substituted variant, they highlight a potential avenue for the antimicrobial applications of this compound.
In the realm of anticancer research, numerous pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. arabjchem.orgmdpi.comnih.gov The anticancer activity of boron-containing compounds is also an active area of research. nih.gov For example, some boronic acid derivatives have shown promising anti-cancer activity in small-cell lung cancer cell lines. nih.gov Although specific data for this compound is unavailable, the combination of the pyridine core and the boronic acid functional group suggests that it could be a candidate for future anticancer studies.
The anti-inflammatory potential of pyridine derivatives is also well-documented. While direct evidence for this compound is lacking, related structures are known to exhibit anti-inflammatory properties.
Table 1: Examples of Bioactive Pyridine Boronic Acid Derivatives This table presents data for related compounds to illustrate the potential activities of the pyridine boronic acid scaffold, as direct data for this compound is not available.
| Compound Name | Biological Activity | Research Focus |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | NorA efflux pump inhibitor | Potentiates ciprofloxacin activity against S. aureus. nih.gov |
| 6-(4-Phenylbutoxy)pyridine-3-boronic acid | NorA efflux pump inhibitor | Potentiates ciprofloxacin activity against S. aureus. nih.gov |
| Pyridine-Urea Derivatives | Anticancer | Inhibition of VEGFR-2 and proliferation of breast cancer cells. mdpi.com |
Boronic acids are recognized for their ability to form reversible covalent bonds with the active sites of enzymes, making them effective enzyme inhibitors. nih.govresearchgate.net
The most prominent example of a boronic acid-based enzyme inhibitor is bortezomib (B1684674) , a dipeptidyl boronic acid that inhibits the proteasome and is used in cancer therapy. nih.govdesy.detum.de The boronic acid moiety is crucial for its inhibitory activity, as it forms a stable complex with the threonine residue in the proteasome's active site. nih.govtum.de While bortezomib is a peptide-based inhibitor, the principle of boronic acid-mediated proteasome inhibition has been extended to other molecular scaffolds. nih.gov Research on pyridine-3-boronic acid derivatives as proteasome inhibitors is an area of interest, although specific studies on the trimethylated compound are not available.
Pyridine derivatives have also been extensively studied as kinase inhibitors . nih.govdrugbank.com Kinases are a major class of drug targets in oncology and other diseases. The imidazo[4,5-b]pyridine scaffold, for example, has been used to develop inhibitors for kinases like Aurora-A. nih.gov The introduction of a boronic acid group to a pyridine kinase inhibitor scaffold could potentially modulate its binding affinity and selectivity. However, there is no specific research reported on this compound as a kinase inhibitor.
Table 2: Boronic Acid-Based Enzyme Inhibitors This table provides examples of boronic acid-based enzyme inhibitors to highlight the functional class. Specific inhibitory data for this compound is not publicly available.
| Inhibitor Name | Target Enzyme | Therapeutic Area |
| Bortezomib | 20S Proteasome | Oncology nih.govdesy.de |
| Ixazomib | 20S Proteasome | Oncology nih.govresearchgate.net |
| 3-Nitrophenyl boronic acid | Prostate-Specific Antigen (PSA) | Potential for Prostate Cancer nih.gov |
Boron-Containing Therapeutics and Diagnostics
The unique properties of the boron atom, particularly the stable isotope ¹⁰B, have led to its use in specialized therapeutic and diagnostic applications.
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that relies on the selective accumulation of a ¹⁰B-containing agent in tumor cells. researchgate.netnih.gov When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that are cytotoxic to the cell. researchgate.net The success of BNCT is highly dependent on the development of effective boron delivery agents that can achieve high tumor-to-normal tissue concentration ratios. xml-journal.netnih.gov
Currently, boronophenylalanine (BPA) is one of the primary boron carriers used in clinical BNCT. nih.gov The development of new boron carriers is an active area of research, with a focus on improving tumor targeting and boron delivery. xml-journal.netnih.govasco.org While pyridine-based structures could theoretically serve as scaffolds for new BNCT agents, there is no published research evaluating this compound for this purpose.
Boronic acids have emerged as versatile components in the design of stimuli-responsive drug delivery systems. mdpi.commdpi.comresearchgate.netnih.gov Their ability to form reversible covalent bonds with diols, such as those found in saccharides, and their pH-sensitive nature are key properties exploited in these systems. mdpi.comnih.gov
For instance, drug delivery systems can be designed to release their payload in the acidic microenvironment of tumors, due to the pH-dependent equilibrium of the boronic acid group. mdpi.com Additionally, the interaction of boronic acids with sialic acid, which is often overexpressed on the surface of cancer cells, can be used for targeted drug delivery. nih.gov Although these strategies have been explored with various boronic acid-containing nanomaterials, there are no specific examples in the literature that utilize this compound in a drug delivery system.
Biological Interactions and Recognition
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their application in molecular recognition, particularly for saccharides. nih.govnih.govrsc.org This interaction has been leveraged to develop sensors for glucose and other biologically important sugars. nih.gov
The binding affinity and selectivity of a boronic acid for a particular saccharide are influenced by the substituents on the boronic acid's phenyl or heterocyclic ring. nih.gov While extensive research has been conducted on phenylboronic acids for saccharide sensing, the specific saccharide binding properties of this compound have not been characterized. The electronic and steric effects of the trimethylated pyridine ring would be expected to influence its pKa and binding geometry, and thus its interaction with different saccharides.
Sensing and Recognition of Biomolecules such as Carbohydrates and Amino Acids
The boronic acid group of this compound can interact with the hydroxyl groups of carbohydrates and the functional groups of amino acids, leading to detectable signals. This principle is fundamental to the design of chemosensors for these vital biomolecules.
Research on analogous compounds, such as (6-fluoropyridin-3-yl)boronic acid, has demonstrated the potential of substituted pyridin-3-ylboronic acids in carbohydrate sensing. In one study, the fluorescence of (6-fluoropyridin-3-yl)boronic acid was quenched upon the formation of a boronate ester with monosaccharides like D-glucose and D-fructose. researchgate.net This quenching effect allows for the quantitative detection of these sugars. The study revealed that the esterification with fructose (B13574) was more selective than with glucose, as indicated by their association constants (Ka). researchgate.net
Table 1: Association Constants of (6-fluoropyridin-3-yl)boronic acid with Monosaccharides
| Analyte | Association Constant (Ka) in M⁻¹ |
|---|---|
| D-glucose | 6.8 |
| D-fructose | 9.95 |
Data sourced from a study on (6-fluoropyridin-3-yl)boronic acid and is used here as a reference for the potential behavior of this compound. researchgate.net
The trimethyl substitution on the pyridine ring of this compound is expected to influence its sensing properties. The electron-donating nature of the methyl groups could increase the pKa of the boronic acid, which may affect the optimal pH for carbohydrate binding. Furthermore, the steric hindrance introduced by the methyl groups at the 2- and 6-positions could impact the binding affinity and selectivity for different carbohydrate structures.
Facilitation of Membrane Transport Processes
The ability of boronic acids to reversibly bind with diol-containing molecules makes them promising candidates for facilitating the transport of such molecules across biological membranes. nd.edu This is particularly relevant for the transport of hydrophilic carbohydrates, which otherwise have low permeability through the lipid bilayer.
The mechanism of boronic acid-facilitated membrane transport generally involves the formation of a more lipophilic boronate ester with the carbohydrate on one side of the membrane. This complex then diffuses across the membrane, and upon reaching the other side, the carbohydrate is released due to a change in conditions, such as pH. nd.edu
While direct experimental data for this compound in membrane transport is not available, studies on other lipophilic arylboronic acids have shown that they can facilitate the transport of monosaccharides like glucose and fructose across liposome (B1194612) membranes. nd.edu The efficiency of transport is influenced by the lipophilicity of the boronic acid carrier and the stability of the boronate ester formed.
The three methyl groups in this compound would increase its lipophilicity, which could enhance its ability to partition into and diffuse across the lipid bilayer. However, the steric bulk of the methyl groups might also hinder the formation of the boronate ester with the biomolecule to be transported. Therefore, a balance between lipophilicity and steric hindrance is crucial for its efficacy as a membrane transport facilitator.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (6-fluoropyridin-3-yl)boronic acid |
| D-glucose |
| D-fructose |
| Serine |
| Threonine |
Applications in Materials Science and Engineering
Role in Crystal Engineering and Supramolecular Chemistry
Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, built from molecular or ionic building blocks. Supramolecular chemistry, a related discipline, investigates the chemistry of molecular assemblies and intermolecular bonds. In this context, (2,4,6-trimethylpyridin-3-yl)boronic acid possesses key features that make it a potentially valuable building block.
The boronic acid moiety, -B(OH)₂, is a versatile functional group capable of forming strong and directional hydrogen bonds. It can act as a hydrogen bond donor through its hydroxyl groups and as an acceptor. This dual nature allows for the formation of robust and predictable supramolecular synthons, which are structural units formed by intermolecular interactions. For instance, boronic acids are known to form cyclic hydrogen-bonded dimers. The pyridine (B92270) ring, with its nitrogen atom, introduces an additional hydrogen bond acceptor site, further expanding the possibilities for creating complex, multi-dimensional networks.
The three methyl groups on the pyridine ring are expected to play a significant role in the crystal engineering of materials based on this compound. These bulky substituents can introduce steric hindrance, which can be strategically utilized to control the dimensionality and topology of the resulting supramolecular architectures. researchgate.net By preventing overly dense packing, the methyl groups can direct the formation of specific crystalline arrangements and potentially create porous structures. researchgate.netmdpi.com The interplay between the hydrogen-bonding capabilities of the boronic acid and pyridine functionalities, and the steric influence of the methyl groups, offers a pathway to fine-tune the solid-state structures of materials incorporating this compound.
While specific crystal structures of this compound are not widely reported in the literature, studies on related pyridylboronic acids demonstrate their utility in forming co-crystals and coordination polymers. For example, 3- and 4-pyridineboronic acids have been combined with polycarboxylic acids to create 2D and 3D assemblies through charge-assisted hydrogen bonds and π–π stacking interactions. rsc.org
Table 1: Key Functional Groups of this compound and Their Roles in Supramolecular Chemistry
| Functional Group | Potential Role in Supramolecular Assembly |
| Boronic Acid (-B(OH)₂) | Hydrogen bond donor and acceptor, formation of dimers and extended networks. |
| Pyridine Ring | Hydrogen bond acceptor (nitrogen atom), potential for π–π stacking interactions. |
| Methyl Groups (-CH₃) | Steric control of crystal packing, potential to create porous structures. researchgate.netmdpi.com |
Development of Boron-Containing Materials with Unique Properties
The incorporation of boron into organic materials can lead to unique electronic, optical, and thermal properties. Boron-containing compounds are being explored for a wide range of applications, from flame retardants to advanced materials for electronics.
The development of boron-containing materials often involves the conversion of boronic acids into other functional groups or their incorporation into larger molecular or polymeric frameworks. For instance, boronic acids can be dehydrated to form boroxines, which are six-membered rings containing alternating boron and oxygen atoms. These transformations can lead to materials with different thermal stabilities and processing characteristics.
Applications in Polymer Science and Optoelectronics
The unique electronic properties of organoboron compounds make them attractive for applications in polymer science and optoelectronics. Three-coordinate boron compounds, like the parent borane (B79455) of this boronic acid, possess a vacant p-orbital that can participate in π-conjugation with adjacent aromatic systems. acs.org This can lead to materials with interesting photophysical properties, such as fluorescence and phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. acs.orgresearchgate.net
Polymers containing boron in their main chain or as pendant groups are an active area of research. scite.airsc.org Boronic acid-functionalized polymers, in particular, have been investigated for their responsive behavior and potential in sensing applications. scite.ai The incorporation of this compound into a polymer structure could be achieved through various polymerization techniques, either by functionalizing a pre-existing polymer or by using a suitably modified derivative of the boronic acid as a monomer.
The pyridine moiety in this compound can also contribute to the optoelectronic properties of resulting materials. Pyridine-containing polymers are known for their electron-transporting capabilities, which are crucial for the performance of devices like OLEDs. The combination of the electron-deficient boron center and the electron-transporting pyridine unit within the same building block is a promising strategy for designing multifunctional materials for optoelectronics.
Although no specific optoelectronic applications for this compound have been reported, the fundamental properties of its constituent parts suggest its potential as a building block for creating novel polymers with tailored electronic and photophysical characteristics. Further research is needed to synthesize and characterize such polymers and to evaluate their performance in optoelectronic devices.
Advanced Analytical Methodologies for Characterization and Quantification
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of boronic acids. A variety of ionization techniques and mass analyzers can be employed to obtain detailed information about the molecular weight, structure, and quantity of the target compound. However, the analysis of boronic acids by MS can be complicated by the formation of unexpected ions, such as dehydration products (boroxines), dimers, and solvent adducts, necessitating carefully optimized conditions. rsc.orgresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, allowing them to be analyzed in their native state with minimal fragmentation. nih.gov When coupled with a tandem quadrupole mass spectrometer, ESI can be used in Multiple Reaction Monitoring (MRM) mode to achieve exceptionally high sensitivity and selectivity for quantification. waters.com This approach is critical for detecting trace levels of boronic acids, which may be present as impurities in drug substances. waters.com
The MRM experiment involves selecting a specific precursor ion (typically the molecular ion of the boronic acid) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. waters.com This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio. A study on the quantification of seven potentially mutagenic boronic acids demonstrated that using ESI in negative ion mode combined with MRM could achieve limits of quantification (LOQ) in the range of 0.005 to 0.05 ng/mL. waters.com The chromatographic separation for this method was achieved using an ACQUITY Premier BEH C18 column, successfully separating the various boronic acids before detection. waters.com
Table 1: Example of MRM Transitions and Achieved Limits of Quantification (LOQ) for Various Boronic Acids This table illustrates the typical parameters and sensitivity for boronic acid analysis using UPLC-ESI-MS/MS, as described in a study by the Waters Corporation. The specific transitions for (2,4,6-trimethylpyridin-3-yl)boronic acid would require experimental determination.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | LOQ (ng/mL) |
| 3-Aminophenylboronic acid | 136.0 | 92.0 | 0.05 |
| 3-Chlorophenylboronic acid | 154.9 | 110.9 | 0.01 |
| 4-Chlorophenylboronic acid | 154.9 | 110.9 | 0.01 |
| 3-Fluorophenylboronic acid | 138.9 | 94.9 | 0.005 |
| 4-Fluorophenylboronic acid | 138.9 | 94.9 | 0.005 |
| 3-Methylphenylboronic acid | 135.0 | 91.0 | 0.01 |
| 4-Methylphenylboronic acid | 135.0 | 91.0 | 0.01 |
| Data sourced from a high-sensitivity analysis of potentially mutagenic boronic acids. waters.com |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for analyzing large molecules, including complex boronic acid conjugates and peptides. acs.orgnih.gov The analysis of peptide boronic acids can be challenging due to the tendency of the boronic acid moiety to form trimeric dehydration products (boroxines), which complicates spectra. nih.gov
To overcome this, several strategies have been developed. One approach involves the derivatization of the peptide boronic acid with a 1,2-diol, such as pinacol (B44631), ethylene (B1197577) glycol, or glycerol, to form a more stable boronic ester adduct prior to analysis. acs.orgnih.gov A more streamlined method utilizes 2,5-dihydroxybenzoic acid (DHB) as the MALDI matrix. acs.orgnih.gov It was discovered that DHB not only functions as a standard matrix but also serves as an in-situ derivatizing agent, reacting with the boronic acid on the sample plate to form a DHB-boronate ester. acs.orgnih.gov This in-situ transesterification eliminates the need for a separate derivatization step, simplifying the workflow. nih.gov This approach has been successfully used for the identification and sequencing of linear and branched peptide boronic acids, with fragments containing the boronic acid residue being detected as DHB adducts in MS-MS analysis. nih.gov
Table 2: Derivatization Strategies for MALDI-MS Analysis of Peptide Boronic Acids
| Derivatization Strategy | Reagent | Method | Advantage |
| Pre-Analysis Derivatization | Pinacol, Ethylene Glycol, Glycerol | Reaction with peptide boronic acid to form a stable ester adduct before spotting on the MALDI plate. | Effective for successful MS detection. nih.gov |
| In-Situ Derivatization | 2,5-dihydroxybenzoic acid (DHB) | Used as both the matrix and derivatizing agent; forms a DHB-ester adduct directly on the sample plate. | Eliminates a separate, time-consuming derivatization step; provides high-quality spectra. acs.orgnih.gov |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive imaging technique that provides elemental and molecular information from the outermost layers of a solid sample. nist.govphi.com The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes the desorption of secondary ions. nist.govphi.com These ejected ions are then analyzed by a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. nist.gov
ToF-SIMS can generate chemically specific images with a lateral resolution below 500 nm, allowing for the detailed visualization of the spatial distribution of specific molecules, such as this compound, on a surface or within a complex matrix. nist.gov The technique is capable of detecting molecules in the parts-per-million (ppm) to parts-per-billion (ppb) range and can analyze a wide mass range (up to 10,000 amu). azom.comrice.edu By using a sputtering ion gun in conjunction with the analysis beam, ToF-SIMS can also perform depth profiling with sub-nanometer resolution, creating a 3D compositional map of the sample. rice.edu This capability is invaluable for understanding the distribution of a boronic acid within a formulated product or on a functionalized surface.
Table 3: Key Capabilities of Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
| Capability | Description |
| High Surface Sensitivity | Analyzes the outermost 1-2 monolayers of a material. phi.com |
| Chemical Imaging | Generates maps of molecular distribution with lateral resolution down to <100 nm. rice.edunih.gov |
| High Mass Resolution | Allows for accurate mass determination and differentiation of molecules with similar nominal masses. phi.com |
| Full Mass Spectrum per Pulse | For each primary ion pulse, a complete mass spectrum is obtained, allowing for simultaneous monitoring of all species. phi.com |
| Depth Profiling | Enables 3D chemical analysis by sequentially sputtering away surface layers. rice.edu |
| Trace Detection | High sensitivity with detection limits in the ppm to ppb range. rice.edunih.gov |
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of this compound, as it allows for its separation from starting materials, byproducts, and degradation products before detection. Both liquid and gas chromatography can be adapted for boronic acid analysis, though each presents unique challenges.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of boronic acids and their derivatives, such as pinacol esters. tandfonline.comresearchgate.net However, a significant challenge in the RP-HPLC analysis of boronic pinacol esters is their susceptibility to on-column hydrolysis, which converts them back to the corresponding boronic acid. tandfonline.comresearchgate.net This degradation can lead to inaccurate quantification of the ester. tandfonline.com
To mitigate this issue, several HPLC parameters can be optimized. Design of Experiment (DoE) studies have shown that the choice of stationary phase has a significant impact on the rate of hydrolysis. tandfonline.comresearchgate.net Columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, demonstrate minimal on-column hydrolysis. tandfonline.comresearchgate.net Other key parameters include:
Mobile Phase pH: On-column hydrolysis is facilitated by acidic conditions. Increasing the mobile phase pH can significantly decrease the rate of hydrolysis. The optimal pH was found to be 7 in one study. tandfonline.com
Acid Modifier: The concentration of acid modifiers like formic acid in the mobile phase influences the hydrolysis rate. tandfonline.comresearchgate.net An optimized method for boronate esters used a mobile phase with no pH modifier. tandfonline.comresearchgate.net
Column Temperature: While temperature can have an effect, it is generally considered to have a minor impact compared to the stationary phase and mobile phase composition. tandfonline.comtandfonline.com
By carefully selecting the column and optimizing mobile phase conditions, fast LC methods can be developed to analyze boronic pinacol esters with minimal to no on-column degradation. tandfonline.com
Table 4: Influence of RP-HPLC Parameters on On-Column Hydrolysis of Boronic Pinacol Esters
| HPLC Parameter | Effect on Hydrolysis | Optimized Condition |
| Stationary Phase | Significant influence; higher silanol activity can promote hydrolysis. | Use of columns with low residual silanol activity (e.g., Waters XTerra MS C18). tandfonline.comresearchgate.net |
| Mobile Phase pH | Significant influence; acidic pH facilitates hydrolysis. | Neutral to higher pH (e.g., pH 7). tandfonline.com |
| Acid Modifier (e.g., Formic Acid) | Significant influence on hydrolysis rate. | Minimal or no acid modifier in the mobile phase. tandfonline.comresearchgate.net |
| Column Temperature | Minor effect compared to other parameters. | Lower temperatures (e.g., 5°C to 20°C) can be beneficial. tandfonline.com |
Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to compounds that are thermally stable and volatile. researchgate.net Boronic acids, including this compound, are polar, non-volatile compounds due to the presence of hydroxyl groups capable of hydrogen bonding, making them unsuitable for direct GC analysis. researchgate.netyoutube.com
To analyze these compounds by GC, a derivatization step is required to transform the polar functional groups into less polar, more volatile ones. researchgate.netresearch-solution.com This process typically involves reacting the boronic acid with a specific reagent to cap the active hydrogens. youtube.com Common derivatization reactions include:
Esterification: This process converts carboxylic acids and, in this context, boronic acids into their more volatile ester forms. A common reagent is Boron trifluoride (BF3) in methanol (B129727) or n-butanol, which reacts with the acid upon heating to form the corresponding methyl or butyl ester. youtube.comresearch-solution.com
Silylation: This is a widely used method for derivatizing compounds with active hydrogens (like -OH groups). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, reducing the compound's polarity and boiling point. youtube.com
The choice of derivatization reagent and reaction conditions must be optimized to ensure the reaction proceeds to completion for accurate and reproducible quantitative analysis. youtube.com
Table 5: Common Derivatization Strategies for GC Analysis
| Derivatization Type | Reagent Example | Target Functional Group | Resulting Derivative |
| Esterification | Boron trifluoride (BF3) in Methanol | Boronic Acid (-B(OH)₂) | Boronic Ester |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether |
| Table compiled from general derivatization principles for GC analysis. youtube.comresearch-solution.com |
Spectroscopic Characterization Methods
The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature a single peak for the proton at the C5 position of the pyridine (B92270) ring. The methyl groups at the C2, C4, and C6 positions would each produce a singlet in the aliphatic region of the spectrum. The chemical shifts of these methyl protons would be slightly different due to their electronic environment relative to the boronic acid group and the nitrogen atom in the ring. The protons of the boronic acid hydroxyl groups (-B(OH)₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature; it may also exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. For this compound, eight distinct carbon signals are anticipated: one for each of the five carbon atoms in the pyridine ring and one for each of the three methyl groups. The carbon atom attached to the boron (C3) would be significantly affected by the boron's electronegativity. Spectral data for the parent structure, 2,4,6-trimethylpyridine (B116444), show characteristic shifts that serve as a baseline for interpreting the spectrum of its boronic acid derivative. spectrabase.comspectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on analysis of structurally similar compounds. Actual experimental values may vary.)
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H5 (ring) | ~7.0 | - |
| C2-CH₃ | ~2.5 | ~24 |
| C4-CH₃ | ~2.3 | ~21 |
| C6-CH₃ | ~2.5 | ~24 |
| B(OH)₂ | Broad, variable | - |
| C2 | - | ~158 |
| C3 | - | ~130 (broad due to B) |
| C4 | - | ~148 |
| C5 | - | ~125 |
| C6 | - | ~158 |
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography is the most powerful technique for determining the exact three-dimensional structure of a crystalline solid at atomic resolution. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyridyl boronic and borinic acid structures provides insight into the expected molecular geometry. researchgate.netnih.govnih.gov The analysis would confirm the planarity of the trimethylpyridine ring. The boronic acid group, -B(OH)₂, would be attached to the C3 position of the ring. The geometry around the boron atom is typically trigonal planar.
In the solid state, boronic acids frequently form dimeric structures through hydrogen bonding between the hydroxyl groups of two molecules. These intermolecular interactions are crucial in defining the crystal lattice. X-ray analysis would precisely measure these hydrogen bond distances and angles, providing a complete picture of the compound's supramolecular assembly in the solid state. nih.gov
Derivatization Strategies for Enhanced Analytical Detection
To overcome challenges in the analysis of boronic acids, such as poor volatility or low ionization efficiency, chemical derivatization is often employed. These strategies modify the analyte's structure to make it more amenable to specific analytical techniques, thereby improving detection sensitivity and quantification accuracy.
Formation of Boronate Esters for Improved Volatility and Ionization Efficiency
A common derivatization strategy for boronic acids is their conversion into cyclic boronate esters. This is typically achieved by reacting the boronic acid with a diol, such as 2,3-dimethyl-2,3-butanediol (pinacol). researchgate.net The reaction is often straightforward and results in the formation of a stable, five-membered dioxaborolane ring system, known as a pinacol ester. nih.govescholarship.org
This transformation from a polar boronic acid to a more nonpolar boronate ester significantly increases the compound's thermal stability and volatility. This is particularly advantageous for analysis by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS), where analytes must be vaporized without decomposition. The resulting this compound pinacol ester would be more amenable to GC analysis than the parent acid, allowing for better separation and detection.
Table 2: Derivatization Reaction to Form a Pinacol Boronate Ester
| Reactant 1 | Reactant 2 | Product | Analytical Advantage |
| This compound | Pinacol | 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylpyridin-3-yl)-1,3,2-dioxaborolane | Increased volatility and thermal stability for GC-MS analysis |
On-Tissue Chemical Derivatization for Imaging Mass Spectrometry
Imaging Mass Spectrometry (IMS) is a powerful technique used to visualize the spatial distribution of molecules directly in biological tissues. However, many important biomolecules, such as carbohydrates and catecholamines, ionize poorly, making them difficult to detect. On-tissue chemical derivatization (OTCD) addresses this by using a reagent that reacts with the target analyte on the tissue surface to form a product with enhanced ionization efficiency.
Boronic acids are excellent reagents for this purpose because they selectively react with molecules containing cis-vicinal diol functionalities. The this compound is a prime candidate for such applications. The boronic acid group would serve as the reactive handle to bind to diol-containing metabolites on a tissue slice. Crucially, the pyridine ring contains a basic nitrogen atom that is readily protonated. This introduces a permanent positive charge to the derivatized analyte.
This "charge-tagging" strategy dramatically improves the ionization efficiency of the target biomolecules in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS. nih.gov By simply spraying a solution of this compound onto a tissue section and allowing it to react, previously undetectable or low-abundance diol-containing metabolites can be mapped with high sensitivity. nih.gov
Structure Activity Relationship Sar and Computational Studies
Impact of Substituent Effects on Reactivity and Selectivity in Pyridylboronic Acids
The electronic and steric properties of substituents on the pyridine (B92270) ring profoundly influence the reactivity and stability of pyridylboronic acids. The position of the boronic acid group itself is a primary determinant of stability. For instance, 2-pyridylboronic acids are known to be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved. In contrast, 3-pyridyl and 4-pyridyl boronic acids exhibit significantly greater stability. acs.orgscientificupdate.com
For (2,4,6-trimethylpyridin-3-yl)boronic acid, the boronic acid moiety is at the stable 3-position. The additional substituents are three methyl groups at the 2, 4, and 6 positions. Methyl groups are electron-donating through an inductive effect. Research on substituted 3-pyridylboronic acids has shown that introducing substituents to the pyridine carbon atoms can increase the acidity of the pyridinium (B92312) moiety while decreasing the acidity of the boron center. elsevierpure.com This suggests that the electron-donating methyl groups in this compound likely modulate its Lewis acidity and the basicity of the pyridine nitrogen, which in turn affects its participation in chemical reactions.
Furthermore, the steric bulk of the methyl groups at the 2- and 4-positions (ortho to the boronic acid) can influence selectivity by sterically hindering certain reaction pathways or controlling the orientation of the molecule as it approaches a catalyst or another reactant. In reactions like the Suzuki-Miyaura cross-coupling, the electronic nature of the boronic acid is crucial, with electron-rich variants often showing enhanced reactivity. nih.gov The electron-donating methyl groups would therefore be expected to make this compound a reactive coupling partner.
| Pyridylboronic Acid Isomer | Relative Stability to Protodeboronation | Reference |
|---|---|---|
| 2-Pyridylboronic Acid | Low (undergoes rapid protodeboronation) | acs.org |
| 3-Pyridylboronic Acid | High (very slow protodeboronation) | acs.org |
| 4-Pyridylboronic Acid | High (very slow protodeboronation) | acs.org |
Correlation of Molecular Structure with Catalytic Efficacy and Reaction Outcomes
The precise three-dimensional structure of a boronic acid and its electronic properties are directly correlated with its efficacy as a reagent in catalyzed reactions and the outcomes of those reactions. The regioselectivity of reactions involving pyridinium salts, for example, can be controlled by the structure of the catalyst, but the structure of the boronic acid nucleophile also plays a key role. nih.gov
In the context of this compound, its performance in cross-coupling reactions is a function of several structural features:
Electronic Nature : As an electron-rich heteroaryl boronic acid, it is generally favored in palladium-catalyzed cross-coupling reactions. nih.gov
Steric Hindrance : The methyl groups at the C2 and C4 positions introduce steric bulk around the reactive C-B bond. This can be advantageous, potentially leading to higher selectivity in couplings with sterically demanding partners by disfavoring unwanted side reactions.
Boronic Acid vs. Ester : The reactivity can be tuned by using the free boronic acid or its ester derivatives, such as the pinacol (B44631) ester. Boronic esters often exhibit different reactivity profiles and may require different reaction conditions for optimal performance. Studies have shown that for some reactions, the in-situ hydrolysis of a boronic ester to the more reactive boronic acid, facilitated by water in the reaction medium, can improve reaction efficiency. nih.gov
The interplay between the ligand on the metal catalyst and the structure of the boronic acid ultimately dictates the reaction's success. Data from studies on the Rh-catalyzed arylation of N-alkyl nicotinate (B505614) salts demonstrate that the choice of bis-phosphine ligand on the rhodium catalyst dramatically influences the regioselectivity, with product ratios varying widely based on the ligand's structure. nih.gov This highlights that the efficacy of a boronic acid like this compound is not an intrinsic property but is realized in the context of a complete catalytic system.
| Structural Feature | Influence on Reaction Outcome | Example Context | Reference |
|---|---|---|---|
| Electronic Properties (Electron-rich vs. Electron-poor) | Electron-rich boronic acids are often favored, leading to higher yields. | Suzuki-Miyaura Coupling | nih.gov |
| Regio-isomer (e.g., 2-, 3-, or 4-pyridyl) | Affects stability and reactivity due to proximity of nitrogen to the boron center. | Protodeboronation | acs.org |
| Derivative Form (Acid vs. Ester) | Influences reactivity, solubility, and stability. Esters may hydrolyze in situ. | Suzuki-Miyaura Coupling | nih.gov |
| Steric Hindrance | Can improve selectivity by disfavoring certain reaction geometries. | Cross-Coupling Reactions | nih.gov |
Computational Chemistry Approaches (e.g., DFT Calculations) to Elucidate Reaction Mechanisms and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms involving boronic acids. acs.org DFT calculations allow researchers to model molecular structures, elucidate reaction pathways, and quantify the energetics of transition states and intermediates, providing insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.netmdpi.com
For pyridylboronic acids, DFT can be applied to:
Predict Reaction Barriers : By calculating the activation energy for different potential pathways, DFT can predict the most likely mechanism for a given reaction, such as the hydrochlorination of acetylene (B1199291) catalyzed by nitrogen-doped carbon materials. researchgate.netresearchgate.net
Understand Stability and Degradation : DFT calculations have been used to support experimental findings on the mechanisms of protodeboronation, helping to explain why certain isomers are more stable than others. acs.org
Analyze Non-covalent Interactions : In biological systems, DFT can model the binding of boronic acid derivatives to enzyme active sites, calculating binding affinities and identifying key interactions, such as those between a boronic acid inhibitor and amino acid residues like ASP189 in a binding pocket. biorxiv.org
Evaluate Molecular Properties : Key electronic parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) can be calculated. These properties help in understanding the reactivity and interaction capabilities of the molecule. nih.gov
In the case of this compound, DFT calculations could be used to precisely quantify the electronic effect of the three methyl groups on the boron atom's Lewis acidity and the reaction barriers for its participation in cross-coupling reactions. Furthermore, these models could predict how steric clashes from the ortho-methyl groups influence the energy of transition states, thereby explaining observed selectivities.
| Computational Parameter (from DFT) | Significance in Understanding Reactivity | Reference |
|---|---|---|
| Activation Energy (Ea) | Determines the kinetic feasibility and rate of a reaction pathway. Lower Ea means a faster reaction. | researchgate.netresearchgate.net |
| Reaction Energy Profile | Maps the energy changes along a reaction coordinate, identifying intermediates and transition states. | researchgate.net |
| Binding Affinity / Energy | Quantifies the strength of interaction between a ligand (e.g., boronic acid) and a receptor (e.g., enzyme). | biorxiv.org |
| HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons, respectively, which is key to its chemical reactivity. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on a molecule, predicting sites for electrophilic and nucleophilic attack. | nih.gov |
Rational Design of this compound Derivatives for Specific Catalytic or Biological Applications
Rational design involves the deliberate modification of a molecule's structure to achieve a specific, improved function, whether for catalysis or biological activity. catalysiscongress.comrsc.org This approach relies on a solid understanding of the structure-activity relationships of a parent compound. Pyridylboronic acids serve as versatile scaffolds for such design. mdpi.comnih.gov
Examples of rational design based on pyridyl or boronic acid scaffolds include:
Biological Applications : Pyridyl derivatives of vanillin (B372448) have been rationally designed to act as potent antisickling agents for treating sickle cell disease. By modifying the core structure, researchers synthesized new molecules with superior binding to hemoglobin and enhanced allosteric properties. nih.gov Similarly, a large number of boronic acid derivatives of the peptide tyropeptin were synthesized to identify potent proteasome inhibitors for cancer therapy. nih.gov
Catalytic and Separation Applications : Materials have been functionalized with 3-pyridylboronic acid to create specialized chromatography columns. These columns can selectively capture and enrich cis-diol-containing biomolecules, such as nucleosides, directly from complex samples at acidic pH, an application designed around the specific binding properties of the boronic acid moiety. nih.gov
For this compound, a rational design strategy could be employed to create new derivatives for specific purposes. For instance:
To create a more selective catalyst or reagent, one of the methyl groups could be replaced with a different functional group to fine-tune electronic properties or introduce a new binding interaction.
For biological targeting, the core structure could be elaborated with additional pharmacophoric elements to improve binding affinity and selectivity for a specific enzyme or receptor, following the principles used in the development of other boronic acid-based drugs. mdpi.comnih.gov
| Parent Scaffold/Concept | Rationally Designed Derivative/Application | Improved Property or Function | Reference |
|---|---|---|---|
| Vanillin (Aromatic Aldehyde) | Pyridyl derivatives of vanillin (e.g., SAJ-310) | Enhanced antisickling properties for sickle cell disease treatment. | nih.gov |
| Tyropeptin (Peptide) | Boronic acid derivatives of tyropeptin | Potent proteasome inhibitory activity for potential cancer therapy. | nih.gov |
| 3-Pyridylboronic Acid | Functionalized organic-silica hybrid monolith | Selective enrichment of cis-diol biomolecules at acidic pH. | nih.gov |
| Chalcone | Chalcone-boronic acid derivatives | Cytotoxic activity against cancer cells via proteasome inhibition. | mdpi.com |
Challenges, Limitations, and Future Research Directions
Addressing Analytical Challenges Related to Hydrolysis and Stability of Boronic Acids and Their Esters
A significant hurdle in the study and application of boronic acids is their inherent instability under certain conditions, which complicates analysis and handling. Boronic acids and their corresponding esters, such as pinacol (B44631) esters, are susceptible to hydrolysis. researchgate.net This degradation can be problematic during purification and analysis, particularly using techniques like reversed-phase high-performance liquid chromatography (RPLC), where the aqueous mobile phases can induce on-column hydrolysis. researchgate.net Boronic acids themselves are often polar and may exhibit poor retention on standard RPLC columns. researchgate.net
The stability of heteroaromatic boronic acids is highly dependent on pH. acs.org While 3- and 4-pyridylboronic acids are relatively stable, 2-pyridyl derivatives are known to undergo rapid protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. acs.orgnih.gov This instability is thought to be accelerated by heat, base, and palladium catalysts, which can cause the compound to decompose in situ during a reaction, competing with the desired chemical transformation. nih.gov Furthermore, boronic acids are prone to oxidative degradation, particularly in biological environments, which has limited their utility in medicinal chemistry and chemical biology. pnas.org
Future research is focused on several key strategies to address these stability issues:
Development of Air-Stable Surrogates: One of the most promising solutions is the use of N-methyliminodiacetic acid (MIDA) boronates. nih.gov These derivatives are typically crystalline, air-stable solids that are robust to standard handling and purification techniques like chromatography. nih.gov Under specific reaction conditions, they undergo a slow, controlled hydrolysis to release the active boronic acid, minimizing its decomposition over the course of a reaction. nih.gov This "slow-release" approach has proven effective for notoriously unstable 2-heterocyclic, vinyl, and cyclopropyl (B3062369) boronic acids. nih.gov
Enhancing Oxidative Stability: To combat oxidative degradation, novel molecular designs are being explored. One such design involves the installation of a pendant carboxyl group that can act as an intramolecular ligand for the boron atom, forming a structure known as a boralactone. pnas.org This modification was found to increase the oxidative stability of a boronic acid by a factor of 10,000 by diminishing the electron density on the boron atom, thereby slowing the rate-limiting step of oxidation. pnas.org
Control of Reaction and Analysis Conditions: Understanding the pH-rate profiles for the hydrolysis of specific boronic acids allows for the rational selection of pH conditions to maximize stability during reactions, purification, and analysis. acs.org
Table 1: Analytical Challenges and Mitigation Strategies for Pyridylboronic Acids
| Challenge | Description | Mitigation Strategy / Future Direction | References |
|---|---|---|---|
| Hydrolytic Instability | Boronic esters (e.g., pinacolates) can hydrolyze back to the boronic acid, especially during RPLC analysis or in the presence of water. | Development of more robust protecting groups like xanthopinacol boronates (Bxpin) or using analytical methods that minimize hydrolysis. | researchgate.net |
| Protodeboronation | The C-B bond can be cleaved, particularly in unstable derivatives like 2-pyridylboronic acids, accelerated by base or Pd catalysts. | Use of air-stable, slow-release surrogates such as N-methyliminodiacetic acid (MIDA) boronates. | acs.orgnih.gov |
| Oxidative Instability | Boronic acids are susceptible to oxidation, especially in biological contexts, limiting their in vivo applications. | Design of intrinsically stable analogues, such as boralactones, which have a pendant carboxyl group to protect the boron center. | pnas.org |
| Poor Chromatographic Retention | The high polarity of free boronic acids makes them difficult to retain and analyze using standard reversed-phase HPLC. | Derivatization to more hydrophobic esters (e.g., pinacol) or development of specialized chromatographic methods. | researchgate.net |
Mitigating Copper-Mediated Degradation in "Click" Reactions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, presents a specific challenge when applied to molecules containing a boronic acid moiety. nih.govnih.gov The Cu(I) catalyst, which is essential for the reaction, is known to mediate the degradation of boronic acids. nih.gov This side reaction involves the insertion of the copper catalyst into the carbon-boron bond, leading to decomposition and reducing the yield of the desired boronic acid-containing product. nih.govnih.gov
The susceptibility to this degradation varies among different boronic acids. nih.gov Research into mitigating this issue has identified several potential solutions:
Use of Additives: The addition of fluoride (B91410) ions to the reaction mixture has been shown to protect boronic acids from copper-mediated decomposition. nih.gov
Strategic Synthesis: An alternative approach is to alter the synthetic sequence, introducing the triazole ring via the click reaction before the borylation step. nih.gov
Catalyst System Optimization: The instability of the Cu(I) species itself, which can disproportionate or be oxidized, can be addressed by using stabilizing ligands or coordination polymers as catalysts. acs.orgresearchgate.net Using ligands that bind to copper can also protect sensitive functional groups on substrates from oxidation by reactive oxygen species that may be generated during the reaction. researchgate.net
Future research will likely focus on developing new ligand-supported copper catalytic systems that are inert toward the carbon-boron bond while efficiently catalyzing the cycloaddition. A deeper mechanistic understanding of the degradation process for different classes of boronic acids, including pyridyl analogues, will be crucial for designing broadly applicable solutions.
Development of More Efficient and Sustainable Synthetic Routes for Pyridylboronic Acids
The synthesis of pyridylboronic acids and their esters relies on a handful of core methodologies. arkat-usa.org While effective, there is a continuous drive to develop more efficient, sustainable, and functional-group-tolerant routes.
Current primary synthetic methods include:
Halogen-Metal Exchange: This remains the most fundamental and cost-effective method for large-scale preparation. arkat-usa.org It typically involves reacting a halopyridine with an organolithium or organomagnesium reagent, followed by quenching with a trialkyl borate (B1201080). arkat-usa.orgaudreyli.comorgsyn.org
Palladium-Catalyzed Cross-Coupling: The Miyaura borylation, which couples a halopyridine with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is a powerful method that avoids the use of highly reactive organometallic reagents and offers good functional group tolerance. arkat-usa.orgnih.gov
C-H Bond Borylation: Direct borylation of a pyridine (B92270) C-H bond using iridium or rhodium catalysts is an atom-economical approach that avoids the need for a pre-functionalized (e.g., halogenated) pyridine starting material. arkat-usa.org
[4+2] Cycloaddition: This strategy can build the functionalized pyridine ring from acyclic precursors, offering a way to generate a diverse range of substituted pyridylboronic esters. arkat-usa.org
Future advancements are aimed at improving the sustainability of these processes by incorporating principles of green chemistry. chemistryjournals.net This includes the use of greener solvents like water or ionic liquids, the development of biocatalytic routes, and the application of energy-efficient techniques such as microwave-assisted synthesis or flow chemistry. chemistryjournals.netnih.gov Electrochemically driven methods, which use simple electrons as oxidants instead of chemical reagents, also represent a promising sustainable alternative. rsc.org
Table 2: Key Synthetic Routes to Pyridylboronic Acids
| Synthetic Method | Description | Advantages | Limitations | References |
|---|---|---|---|---|
| Halogen-Metal Exchange & Borylation | A halopyridine is treated with an organolithium/magnesium reagent, then quenched with a trialkyl borate. | Inexpensive, reliable for large-scale synthesis. | Requires cryogenic temperatures; limited tolerance for some functional groups. | arkat-usa.orgorgsyn.org |
| Miyaura Borylation | Pd-catalyzed cross-coupling of a halopyridine with a diboron reagent (e.g., B₂pin₂). | High functional group tolerance; milder conditions. | Cost of palladium catalyst and diboron reagent. | arkat-usa.orgnih.gov |
| Catalytic C-H Borylation | Direct, Ir- or Rh-catalyzed borylation of a pyridine C-H bond. | High atom economy; avoids pre-functionalization. | Often requires directing groups for regioselectivity; catalyst cost. | arkat-usa.org |
| [4+2] Cycloaddition | Construction of the pyridine ring from an alkynylboronate and a diene. | Allows for the creation of highly diverse and substituted products. | Regioselectivity can be a challenge depending on substituents. | arkat-usa.org |
Exploration of Novel Reactivity and Unconventional Catalytic Systems for (2,4,6-trimethylpyridin-3-yl)boronic Acid Analogues
While boronic acids are famous as reagents in Suzuki-Miyaura coupling, their utility as catalysts themselves is an exciting and expanding field of research. rsc.org This concept, known as boronic acid catalysis (BAC), leverages the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups. rsc.orgacs.org This allows boronic acids to act as mild catalysts for various transformations.
Future research directions in this area include:
Electrophilic Activation: Using boronic acid catalysts to activate carboxylic acids for direct amide bond formation with amines, or to activate alcohols to generate carbocation intermediates for Friedel-Crafts-type reactions. rsc.org
Nucleophilic Activation: Exploiting the formation of tetrahedral boronate adducts with diols or saccharides to increase their nucleophilicity, enabling regioselective functionalization. rsc.org
Novel Cross-Coupling Reactions: Developing new catalytic systems to expand the scope of reactions involving pyridylboronic acids. For example, a recently developed rhodium-catalyzed asymmetric reductive Heck reaction uses boronic acids to functionalize dihydropyridines, providing a novel route to valuable 3-substituted piperidine (B6355638) structures. acs.org
Photocatalysis: Employing light to generate reactive intermediates from organoboron compounds, opening up new borylation methods and reactivity patterns that are not accessible through thermal methods. nih.gov
For a sterically hindered compound like this compound, exploring its potential within these unconventional catalytic systems could reveal unique reactivity and selectivity profiles influenced by the methyl groups adjacent to the boronic acid and the nitrogen atom.
Table 3: Novel Catalytic Applications of Boronic Acid Analogues
| Catalytic Concept | Mechanism / Application | Potential for Pyridylboronic Acids | References |
|---|---|---|---|
| Boronic Acid Catalysis (BAC) | Reversible covalent interaction with -OH groups to catalyze reactions like amidation, cycloadditions, and Friedel-Crafts alkylations. | Could enable mild, selective transformations of substrates containing carboxylic acid or alcohol groups. | rsc.orgacs.org |
| Asymmetric Reductive Heck | Rh-catalyzed carbometalation of a dihydropyridine (B1217469) with a boronic acid to form chiral 3-substituted piperidines. | Provides a novel route to valuable, enantioenriched heterocyclic scaffolds from pyridine precursors. | acs.org |
| Photoredox Catalysis | Using light to induce borylation reactions, often under milder conditions and with broader substrate scope. | Offers an alternative, sustainable activation method for the synthesis and functionalization of pyridylboronic acids. | nih.gov |
Expanding the Scope of Biological and Material Science Applications Through Molecular Innovation
The unique properties of the boronic acid group make it a privileged functional group in both medicinal chemistry and material science. nih.govnbinno.com Future research aims to build upon this foundation through rational molecular design, creating innovative compounds for a range of applications.
Medicinal Chemistry: The ability of the boronic acid moiety to form reversible covalent bonds with the diol groups present in sugars or with the serine residue in the active site of proteases is the basis for its therapeutic potential. researchgate.netacs.org The drug Bortezomib (B1684674), a boronic acid-containing proteasome inhibitor for treating multiple myeloma, is a landmark example. mdpi.comnih.gov Future work involves designing new boronic acid derivatives, including pyridyl analogues, as inhibitors for a wider range of enzymes and as sensors for biological molecules like glucose. acs.org They are also being incorporated into stimuli-responsive drug delivery systems that release their payload in response to specific biological cues such as pH, reactive oxygen species (ROS), or ATP. acs.org A key challenge remains in overcoming the potential for false negatives in computational drug screening due to the covalent binding mechanism of boronic acids. mdpi.com
Material Science: In materials science, organoboron compounds are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com Poly-aromatic structures incorporating boronic acids are particularly valuable. For instance, trigonal boronic acid linkers are used to construct Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in sensing and electronics. ossila.com The this compound, with its rigid, functionalizable pyridyl core, represents a potential building block for novel COFs, polymers, or supramolecular assemblies with tailored electronic and photophysical properties.
The continued synthesis of novel, functionalized pyridylboronic acids is essential for exploring these frontiers. audreyli.comdur.ac.ukresearchgate.net By combining the unique electronic properties of the pyridine ring with the versatile reactivity of the boronic acid group, researchers can develop next-generation molecules for advanced biological and material applications.
Q & A
Q. Tables
| Characterization Data (Adapted from ) |
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| Technique |
| ¹¹B NMR (pH 3.5) |
| ¹H NMR (DMSO-d₆) |
| HPLC Retention |
| Anticancer Activity () |
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| Cell Line |
| Glioblastoma U87 |
| HEK293 (Normal) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
